Cas no 1257649-53-8 (6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione)

6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione 化学的及び物理的性質
名前と識別子
-
- SY269108
- Z1255432078
- EN300-155785
- C71357
- 1257649-53-8
- DS-4500
- 6-Methyl-2-vinyl-1 pound not3 pound not6 pound not2-dioxazaborocane-4 pound not8-dione
- Vinylboronic acid MIDA ester
- 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione
- MFCD11656092
- DTXSID30746323
- A1-24358
- Vinylboronic acid MIDA ester, 97%
- 2-Ethenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- 1104636-73-8
- A894896
- AKOS016009139
-
- MDL: MFCD11656092
- インチ: 1S/C7H10BNO4/c1-3-8-12-6(10)4-9(2)5-7(11)13-8/h3H,1,4-5H2,2H3
- InChIKey: MGRQGYAVASCCAK-UHFFFAOYSA-N
- ほほえんだ: O1B(C=C)OC(CN(C)CC1=O)=O
計算された属性
- せいみつぶんしりょう: 183.0702880g/mol
- どういたいしつりょう: 183.0702880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A147233-5g |
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257649-53-8 | 95% | 5g |
$259.0 | 2025-02-28 | |
Ambeed | A147233-250mg |
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257649-53-8 | 95% | 250mg |
$34.0 | 2025-02-28 | |
Ambeed | A147233-1g |
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257649-53-8 | 95% | 1g |
$77.0 | 2025-02-28 | |
Ambeed | A147233-100g |
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257649-53-8 | 95% | 100g |
$3030.0 | 2025-02-28 | |
Ambeed | A147233-25g |
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257649-53-8 | 95% | 25g |
$918.0 | 2025-02-28 | |
Ambeed | A147233-100mg |
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257649-53-8 | 95% | 100mg |
$14.0 | 2025-02-28 |
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dioneに関する追加情報
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS No. 1257649-53-8): An Overview of Its Structure, Properties, and Applications
6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS No. 1257649-53-8) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound belongs to the class of boron-containing heterocyclic compounds and has a molecular formula of C9H10BNO4. Its intricate structure and unique chemical properties make it a valuable candidate for various applications, including drug development and materials science.
The structure of 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione is characterized by a boron atom embedded within a dioxazaborocane ring system. The presence of the methyl and vinyl substituents imparts additional functional groups that can be exploited for synthetic transformations and biological activity. The dioxazaborocane ring is known for its stability and ability to form coordination complexes with various metals, making it an attractive scaffold for the design of novel compounds.
In recent years, research on 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione has focused on its potential as a building block in the synthesis of more complex molecules. Studies have shown that this compound can undergo various chemical reactions, such as nucleophilic addition and elimination reactions, to form derivatives with enhanced properties. For instance, the vinyl group can be readily functionalized through polymerization or cross-coupling reactions, opening up possibilities for the development of new materials with tailored properties.
The biological activity of 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione has also been explored in several studies. Initial investigations have indicated that this compound exhibits promising antitumor activity against various cancer cell lines. The mechanism of action is thought to involve the disruption of cellular processes such as DNA replication and protein synthesis. Further research is ongoing to elucidate the exact molecular targets and pathways involved in its biological effects.
One notable application of 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione is in the field of drug delivery. The boron-containing scaffold provides a platform for the design of prodrugs that can be selectively activated in specific tissues or cells. This approach has the potential to improve the therapeutic index of existing drugs by reducing systemic side effects and enhancing target specificity. Recent studies have demonstrated the feasibility of using this compound as a prodrug carrier for anticancer agents.
The synthesis of 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione involves several steps that require precise control over reaction conditions. One common synthetic route involves the condensation of a boronic acid derivative with an appropriate aldehyde or ketone in the presence of a base. Subsequent functionalization steps can then be used to introduce the desired substituents onto the dioxazaborocane ring. The modular nature of this synthetic approach allows for the facile preparation of a wide range of derivatives with varying properties.
In addition to its applications in drug development and materials science, 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione has also been studied for its potential use in catalysis. The boron atom within the dioxazaborocane ring can act as a Lewis acid catalyst in various organic transformations. For example, it has been shown to catalyze Michael additions and Diels-Alder reactions with high efficiency and selectivity. This property makes it an attractive candidate for use in green chemistry processes where environmentally friendly catalysts are sought after.
The safety profile of 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione is an important consideration for its practical applications. Toxicological studies have indicated that this compound exhibits low toxicity at relevant concentrations. However, as with any new chemical entity, thorough safety assessments are necessary before it can be used in commercial or clinical settings. Researchers are currently working on optimizing its safety profile through structural modifications and formulation strategies.
In conclusion, 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS No. 1257649-53-8) represents a promising compound with diverse applications in organic synthesis, drug development, and materials science. Its unique chemical structure and versatile reactivity make it an attractive target for further research. Ongoing studies aim to fully exploit its potential by developing new derivatives, catalytic systems, and therapeutic agents. The continued exploration of this compound promises to yield significant advancements in multiple scientific disciplines.
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